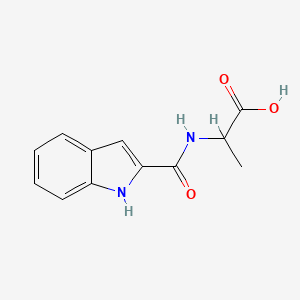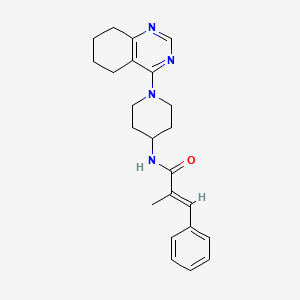
N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide" is a chemical entity that appears to be structurally related to a series of compounds that have been synthesized and studied for their biological activity, particularly as opioid kappa agonists. These compounds typically feature a pyrrolidinyl moiety linked to an acetamide group, with various substitutions on the phenyl and pyrimidine rings .
Synthesis Analysis
The synthesis of related compounds involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen (C1). The process includes the use of chiral amino acids to introduce alkyl and aryl substituents at C1 of the ethyl linking moiety. This method has led to the discovery of potent compounds with significant biological activity . The synthesis of similar compounds with a pyrimidine ring has been reported, where the reaction of 6-methyluracil with a chloromethylthiiran followed by reaction with a chloroacetamide derivative results in the formation of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and computational methods. For instance, vibrational spectroscopic signatures have been obtained through Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations. The optimized geometry often shows a non-planar structure between the phenyl and pyrimidine rings, indicating the presence of steric interactions that may influence the biological activity . Crystallographic studies have revealed that similar molecules have a folded conformation, with the pyrimidine ring inclined at various angles to the benzene ring .
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of functional groups such as the amide, pyrrolidinyl, and substituted pyrimidine rings suggests that these molecules could participate in various chemical reactions. These may include hydrogen bonding interactions, as evidenced by the formation of stable hydrogen-bonded intermolecular interactions in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of chlorine atoms and the pyrimidine ring can affect the electronic distribution and reactivity of the molecule. The intramolecular and intermolecular contacts, such as hydrogen bonds, play a significant role in the stability and conformation of the molecules. These interactions have been confirmed through natural bond orbital analysis and are reflected in the vibrational spectral analysis . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have been investigated for related compounds, providing insights into their potential as drug candidates .
科学的研究の応用
Reactivity and Synthetic Routes
Studies have focused on understanding the reactivity and developing synthetic routes for related compounds. For instance, Pailloux et al. (2007) detailed synthetic routes to similar compounds and examined their chemical oxidation reactions, providing insights into their reactivity and potential synthetic applications (Pailloux et al., 2007). Similarly, research on the synthesis and reactions of compounds involving pyrimidinones and oxazinones offers a foundation for understanding the synthetic versatility of pyrimidine derivatives, which could extend to the compound of interest (Hossan et al., 2012).
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives, closely related to the compound , have been investigated, indicating their potential as antimicrobial agents. For example, the synthesis of pyrimidinones and oxazinones derivatives has shown good antibacterial and antifungal activities comparable to reference drugs, highlighting the antimicrobial potential of these chemical frameworks (Amr et al., 2012).
Structural Analysis and Material Properties
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, which share structural similarities with the compound of interest, reveal their electronic properties and potential applications in photovoltaic efficiency modeling and ligand-protein interactions. These studies suggest that such compounds could serve as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Biological Screening and Pharmacological Potential
The synthesis of new derivatives, including those containing a pyrimidine fragment, has shown a pronounced plant growth stimulating effect, indicating the potential agricultural applications of such compounds (Pivazyan et al., 2019). Additionally, structural and activity studies related to derivatives of the compound have revealed potent and selective kappa-opioid agonist properties, suggesting significant pharmacological potential (Barlow et al., 1991).
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-10-16(21-17(19-12)22-8-4-5-9-22)24-11-15(23)20-14-7-3-2-6-13(14)18/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGZTUMPHWOXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


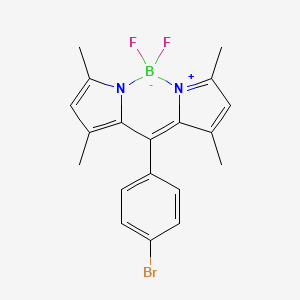
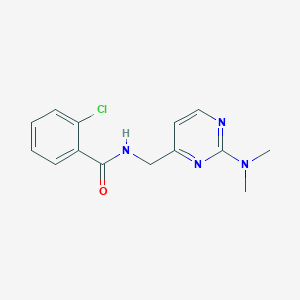
![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
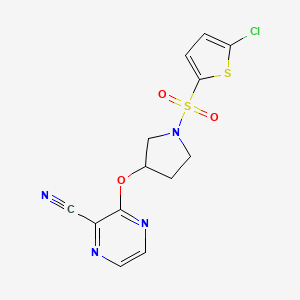
![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
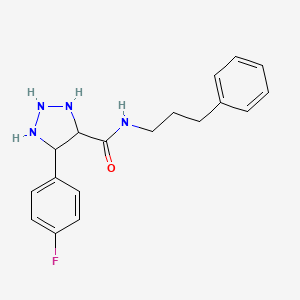
![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)
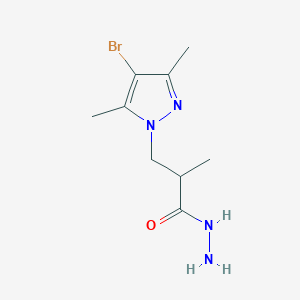
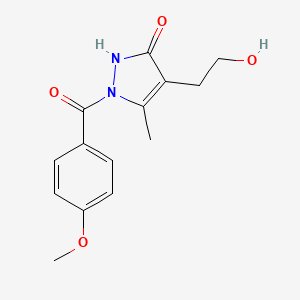
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)

